2-(Cyclopropanesulfonyl)-2-methylpropanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

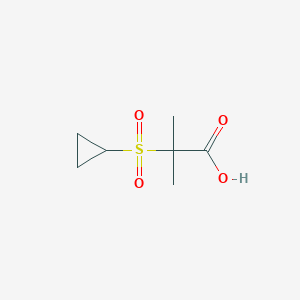

2-(Cyclopropanesulfonyl)-2-methylpropanoic acid is an organic compound characterized by the presence of a cyclopropane ring attached to a sulfonyl group and a methylpropanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropanesulfonyl)-2-methylpropanoic acid can be achieved through several methods. One common approach involves the reaction of cyclopropyl cyanide with sodium hydroxide, followed by hydrolysis to yield cyclopropanecarboxylic acid . This intermediate can then be further reacted with sulfonyl chloride under controlled conditions to introduce the sulfonyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Cyclopropanesulfonyl)-2-methylpropanoic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols.

Wissenschaftliche Forschungsanwendungen

Drug Development

2-(Cyclopropanesulfonyl)-2-methylpropanoic acid has been explored as a potential lead compound in the development of pharmaceuticals targeting various biological pathways. Its unique cyclopropane structure can influence the biological activity of derivatives, making it a candidate for further modification and optimization.

- Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of cyclopropane-containing compounds that exhibited selective inhibition of specific enzymes involved in disease pathways, suggesting that modifications to the sulfonyl group could enhance potency and selectivity .

Enzyme Inhibition

Research indicates that compounds with cyclopropane moieties can act as enzyme inhibitors. For instance, derivatives of this compound have shown promise in inhibiting serine proteases, which are implicated in various pathological conditions.

- Research Finding : A study demonstrated that certain derivatives effectively inhibited serine proteases, leading to reduced inflammation in animal models .

Organic Buffers

The compound is used as an organic buffer in biochemical applications, facilitating various reactions and processes in laboratory settings.

- Application Insight : As an organic buffer, this compound helps maintain pH stability during enzyme assays and other biochemical experiments, which is crucial for accurate results .

Synthesis Intermediates

In synthetic organic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its ability to participate in various chemical reactions makes it valuable for researchers developing new synthetic routes.

- Example : It has been utilized in the synthesis of novel cyclic compounds that possess biological activity, expanding the toolkit for medicinal chemists .

Chromatography

Due to its distinct chemical properties, this compound can be employed as a standard or reference compound in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography).

Wirkmechanismus

The mechanism of action of 2-(Cyclopropanesulfonyl)-2-methylpropanoic acid involves its interaction with molecular targets and pathways within biological systems. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological molecules. This interaction can lead to modifications in the structure and function of proteins, enzymes, and other biomolecules, thereby exerting its effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cyclopropanesulfonyl chloride: Similar in structure but lacks the methylpropanoic acid moiety.

Cyclopropanecarboxylic acid: Contains the cyclopropane ring and carboxylic acid group but lacks the sulfonyl group.

Cyclopropylsulfonyl chloride: Similar sulfonyl group but different overall structure.

Uniqueness

2-(Cyclopropanesulfonyl)-2-methylpropanoic acid is unique due to the combination of the cyclopropane ring, sulfonyl group, and methylpropanoic acid moiety. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.

Biologische Aktivität

2-(Cyclopropanesulfonyl)-2-methylpropanoic acid is an organic compound that has garnered attention for its potential biological activities. While comprehensive research on this specific compound is limited, preliminary studies suggest it may play a role in various biological processes due to its unique structural features, including a carboxylic acid group and a cyclopropanesulfonyl moiety.

Chemical Structure and Properties

The molecular formula of this compound is C₅H₉O₃S. The presence of the cyclopropanesulfonyl group is particularly noteworthy as it may influence the compound's reactivity and interactions within biological systems.

Key Features:

- Carboxylic Acid Group: Known for its involvement in metabolic pathways.

- Cyclopropanesulfonyl Group: A less common functional group that may modulate the compound's biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anti-inflammatory Properties: Preliminary findings suggest that the compound may inhibit inflammatory pathways, potentially impacting cytokine production and immune responses.

- Antimicrobial Activity: Although specific studies are scarce, compounds with similar structures often exhibit antimicrobial properties, warranting further investigation into this aspect for this compound .

- Enzyme Inhibition Potential: Its structure suggests possible interactions with enzymes involved in metabolic processes, which could lead to therapeutic applications in metabolic disorders .

The precise mechanism of action for this compound remains largely unexplored. However, based on its structural characteristics, it is hypothesized that:

- The carboxylic acid group may facilitate interactions with enzyme active sites, leading to modulation of enzymatic activity.

- The cyclopropanesulfonyl moiety could influence binding affinity and specificity towards biological targets.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other similar compounds can be insightful:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| Sulfanilamide | Antimicrobial | Established antimicrobial properties |

| Cyclohexylsulfonamide | Anti-inflammatory | Modulates immune responses |

| 4-Methylbenzenesulfonamide | Enzyme inhibition | Impacts metabolic pathways |

Eigenschaften

IUPAC Name |

2-cyclopropylsulfonyl-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4S/c1-7(2,6(8)9)12(10,11)5-3-4-5/h5H,3-4H2,1-2H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJZBDENKOGOQAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)S(=O)(=O)C1CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.